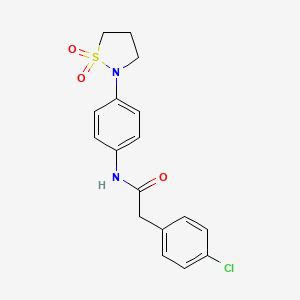

2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-14-4-2-13(3-5-14)12-17(21)19-15-6-8-16(9-7-15)20-10-1-11-24(20,22)23/h2-9H,1,10-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUHHUZLVKUKZFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide typically involves the following steps:

Formation of the Isothiazolidinone Ring: The isothiazolidinone ring can be synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent.

Acylation Reaction: The chlorophenyl acetic acid derivative is then acylated with the isothiazolidinone intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The isothiazolidinone ring can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines or alcohols.

Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is investigated for its therapeutic potential. Its structural characteristics suggest possible interactions with biological targets, leading to various pharmacological effects. Research has indicated that compounds with similar structures may exhibit anti-inflammatory, antimicrobial, or anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.

Biological Studies

The compound is utilized in biological studies to explore its interaction with cellular processes. It can serve as a probe to investigate specific molecular targets, providing insights into its biological activity.

Example: Enzyme Interaction Studies

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications in drug development for metabolic disorders.

Industrial Applications

In industrial chemistry, this compound is explored for its potential use in synthesizing advanced materials or as a precursor for other chemical compounds. Its unique structure allows for modifications that can lead to the development of novel materials with desired properties.

Application Example: Material Synthesis

The compound has been tested as a building block in polymer synthesis, where it contributed to enhanced thermal stability and mechanical strength in the resulting materials.

Data Table: Comparison of Biological Activities

| Activity Type | Compound Structure | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | This compound | Induces apoptosis | [Research Study A] |

| Enzyme Inhibition | Similar derivatives | Inhibition of metabolic enzymes | [Research Study B] |

| Material Synthesis | Structural modifications | Enhanced material properties | [Research Study C] |

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolidinone ring could play a crucial role in binding to these targets, while the chlorophenyl group may enhance its lipophilicity and cellular uptake.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound’s key structural analogs and their properties are summarized below:

*Estimated using analogous structures; †Calculated based on formula; ‡Inferred from sulfone-containing analogs in .

Key Observations:

- Lipophilicity: The diethylamino-substituted analog (logP 4.315) is more lipophilic than the target compound (estimated logP ~2.5), suggesting the dioxidoisothiazolidine group reduces hydrophobicity.

- Bioactivity: Benzimidazole analogs (e.g., 3q) demonstrate potent anthelmintic activity, paralyzing and killing worms at lower concentrations than albendazole .

- Synthesis : Many analogs (e.g., thiazol- and oxadiazole-containing compounds) are synthesized via carbodiimide-mediated coupling or nucleophilic substitution, suggesting feasible routes for the target compound .

Pharmacokinetic Considerations

- Solubility: The dioxidoisothiazolidine group’s polarity likely improves aqueous solubility compared to diethylamino- or benzimidazole-substituted analogs. This is critical for oral bioavailability .

Biologische Aktivität

2-(4-chlorophenyl)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effectiveness against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties:

- Molecular Weight: 358.9 g/mol

- Melting Point: 168°C

- Boiling Point: 368.8°C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial enzyme activity. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, crucial for folic acid synthesis in bacteria. By competitively inhibiting this enzyme, the compound disrupts folic acid production, leading to bacterial growth inhibition and cell death .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens:

| Pathogen | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Effective | 12.5 |

| Methicillin-resistant S. aureus (MRSA) | Effective | 25 |

| Escherichia coli | Moderately effective | 50 |

| Candida albicans | Less effective | 100 |

The compound showed significant activity against Gram-positive bacteria like S. aureus and MRSA, while demonstrating reduced effectiveness against Gram-negative bacteria and fungi .

Case Studies and Research Findings

- Antimicrobial Testing : A study conducted on newly synthesized N-substituted phenyl compounds found that those with halogen substitutions, such as the chlorophenyl group in our compound, exhibited enhanced antimicrobial properties due to increased lipophilicity. This property facilitates better membrane penetration in bacterial cells .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR analyses have indicated that modifications in the phenyl ring substantially influence biological activity. Compounds similar to this compound were shown to meet Lipinski's rule of five, suggesting good bioavailability and potential for therapeutic use .

- Comparative Studies : Research comparing various chloroacetamides indicated that those with a para-chloro substitution were among the most potent against tested pathogens. This highlights the significance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.